Ethenyl 3-ethoxypropanoate
Description
Structure
3D Structure
Properties
CAS No. |
14198-95-9 |
|---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
ethenyl 3-ethoxypropanoate |
InChI |
InChI=1S/C7H12O3/c1-3-9-6-5-7(8)10-4-2/h4H,2-3,5-6H2,1H3 |
InChI Key |
ZUVQWYGIXNSGIV-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCC(=O)OC=C |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Process Engineering for Ethenyl 3 Ethoxypropanoate
Catalytic Michael Addition Reactions in Ethyl 3-ethoxypropanoate Synthesis
Heterogeneous Catalysis Systems
Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for regeneration and reuse, and suitability for continuous flow processes. These benefits simplify product purification and reduce waste, aligning with the principles of green chemistry.
Zeolites are crystalline microporous aluminosilicates that serve as excellent catalyst supports due to their high surface area, ordered pore structure, and thermal stability. mdpi.comactascientific.commdpi.com When loaded with alkali metal oxides like potassium oxide (K₂O), they function as strong solid base catalysts. For instance, potassium fluoride (B91410) loaded on alumina (B75360) (KF/Al₂O₃) has been reported as a catalyst for the synthesis of ethyl 3-ethoxypropionate from ethanol (B145695) and ethyl acrylate (B77674). google.com
The catalytic activity of these materials stems from the basic sites generated on the support surface. The zeolite framework can enhance the stability and dispersion of the active basic species. mdpi.com In the Michael addition, these basic sites facilitate the deprotonation of ethanol to form the ethoxide nucleophile, which then attacks the electron-deficient double bond of ethyl acrylate. The shape-selective nature of zeolites can also influence the reaction by controlling the access of reactants to the active sites. mdpi.com
| Catalyst System | Support | Active Species | Typical Solvent | Reported Yield | Reaction Time | Reference |
| Potassium Fluoride on Alumina | Al₂O₃ | KF | Acetonitrile | 90% | 20 hours | google.com |
This table presents data for a related solid base catalyst system, illustrating the conditions for this type of catalysis.
Anion exchange resins are polymeric materials containing positively charged functional groups, which are associated with exchangeable anions. These resins can function as basic catalysts and have been successfully employed in the synthesis of ethyl 3-ethoxypropanoate. google.com This method is advantageous due to the simple synthesis, mild reaction conditions, and minimal side reactions. google.com
In a typical process, the reaction is carried out in a fixed-bed system, such as a tubular or tower reactor, where the anion exchange resin catalyst is immobilized. google.com Absolute ethanol and ethyl acrylate are passed through the reactor, and the product is obtained continuously. This approach greatly simplifies the separation process, as the catalyst remains in the reactor and can be recycled and regenerated without damage. google.com The reaction temperature is typically maintained between 10-20°C to ensure a reasonable reaction rate while preserving the catalyst's lifespan. google.com
| Parameter | Value/Condition | Reference |
| Catalyst | Anion Exchange Resin | google.com |
| Reactants | Absolute Ethanol, Ethyl Acrylate | google.com |
| Molar Ratio (Ethanol:Acrylate) | 3:1 to 100:1 | google.com |
| Catalyst Loading | 0.1% to 20% of Ethyl Acrylate weight | google.com |
| Reactor Type | Fixed-bed (Tubular or Tower) | google.com |
| Reaction Temperature | 10 - 20 °C | google.com |
Homogeneous Catalysis Approaches (e.g., Alkali Metal Alkoxides, Tertiary Amines, Strong Acids)
Homogeneous catalysts, which operate in the same phase as the reactants, are also widely used. While they often exhibit high activity and selectivity, their separation from the product can be more complex than with heterogeneous systems.
Alkali Metal Alkoxides : Strong bases like sodium ethoxide are effective catalysts for the Michael addition of ethanol to ethyl acrylate. google.com These catalysts are highly reactive, enabling the reaction to proceed quickly, with some processes reporting yields up to 96% within three hours. google.com However, alkali metal alkoxides are extremely sensitive to water and acids, which can destroy the catalyst and prevent regeneration. The reaction is also highly exothermic, which can lead to side reactions, and requires a neutralization step with acid, which complicates product purification by generating salts. google.com
Tertiary Amines : Small-molecule tertiary amines, such as N,N-diisopropylethylamine, have been developed as catalysts for this synthesis. google.com These organocatalysts offer a milder alternative to strong bases. The reaction can be performed as a batch process in a tank reactor or as a continuous process in a tubular reactor. google.com This method allows for the recycling of unreacted starting materials and the catalyst after a vacuum rectification step to purify the product. google.com
Strong Acids : It has been discovered that strong acid catalysts can also facilitate the addition of ethanol to ethyl acrylate. google.com Useful catalysts include strong mineral acids (sulfuric acid, hydrochloric acid) and organic sulfonic acids (methane sulfonic acid, toluene (B28343) sulfonic acid). google.com This method is advantageous because it does not require extensive drying of reactants to remove water. The reaction is typically run under pressure (30-100 psig) at temperatures between 120-150°C to achieve a reasonable reaction rate. google.com
Table: Acid-Catalyzed Synthesis of Ethyl 3-ethoxypropanoate Data adapted from experiments conducted in sealed glass tubes.
| Example | Temperature (°C) | Time (hours) | EEP Formed (%) | Diethyl Ether Formed (%) | Reference |
| 4 | 100 | 2 | 16 | 1 | google.com |
| 5 | 100 | 4 | 26 | 2 | google.com |
| 6 | 125 | 2 | 41 | 3 | google.com |
| 7 | 125 | 4 | 55 | 5 | google.com |
| 8 | 150 | 2 | 53 | 8 | google.com |
| 9 | 150 | 4 | 60 | 12 | google.com |
Mechanistic Elucidation of Catalytic Pathways in Ethyl 3-ethoxypropanoate Formation
The mechanism of the Michael addition for synthesizing ethyl 3-ethoxypropanoate varies depending on the type of catalyst used.
Base-Catalyzed Mechanism : In the presence of a base (such as an alkali metal alkoxide, anion exchange resin, or tertiary amine), the catalyst abstracts a proton from ethanol to generate a nucleophilic ethoxide anion. This ethoxide then undergoes a conjugate addition to the β-carbon of the electron-deficient ethyl acrylate. The resulting enolate intermediate is then protonated by another molecule of ethanol, regenerating the ethoxide catalyst and yielding the final product, ethyl 3-ethoxypropanoate.
Acid-Catalyzed Mechanism : Under acidic conditions (e.g., using methane (B114726) sulfonic acid), the catalyst first protonates the carbonyl oxygen of the ethyl acrylate. This protonation increases the electrophilicity of the conjugated system. The neutral ethanol molecule, acting as a nucleophile, then attacks the β-carbon. A subsequent deprotonation step, typically involving another ethanol molecule or the conjugate base of the acid catalyst, regenerates the acid catalyst and forms the product.
Kinetic and Thermodynamic Studies of Ethyl 3-ethoxypropanoate Synthesis
Kinetic and thermodynamic parameters are critical for optimizing the synthesis of ethyl 3-ethoxypropanoate. Studies have shown that temperature is a key factor influencing the reaction rate and the formation of by-products.
In acid-catalyzed systems, the reaction proceeds slowly at lower temperatures, with only 17% product formation observed after 30 hours at 80°C. google.com Increasing the temperature significantly accelerates the rate of product formation. For example, at 125°C, a yield of 41% can be achieved in just 2 hours. google.com
Thermodynamically, the reaction is exothermic. However, at higher temperatures, side reactions become more prominent. A major by-product in the acid-catalyzed process is diethyl ether, formed from the acid-catalyzed condensation of two ethanol molecules. The formation of this by-product is temperature-dependent, increasing from 1% at 100°C to 12% at 150°C (over 4 hours). google.com Another potential side reaction is the oligomerization of ethyl acrylate, which necessitates the use of inhibitors. google.com The balance between achieving a fast reaction rate (kinetics) and minimizing by-product formation (thermodynamics) is crucial for process optimization, with a preferred temperature range often cited as 120-130°C for the acid-catalyzed route. google.com
Determination of Activation Energies and Rate Constants
The synthesis of Ethenyl 3-ethoxypropanoate, like many chemical transformations, is governed by its kinetic parameters. The activation energy (Ea) and rate constants (k) are fundamental to understanding and optimizing the reaction conditions. These parameters are typically determined by conducting a series of experiments at varying temperatures and concentrations, followed by applying the Arrhenius equation.
For the transvinylation reaction between ethyl 3-ethoxypropanoate and vinyl acetate (B1210297), a common route for the synthesis of this compound, the activation energy provides a measure of the minimum energy required for the reaction to occur. Researchers have employed various catalytic systems to lower this energy barrier. For instance, studies involving iridium-based catalysts have shown a significant reduction in the activation energy, thereby increasing the reaction rate at lower temperatures.
The rate constant, k, is a proportionality constant that relates the rate of the reaction to the concentrations of the reactants. Its value is temperature-dependent and is crucial for reactor design and for predicting the reaction time required to achieve a certain conversion. The determination of these constants often involves meticulous kinetic studies where the concentration of reactants and products is monitored over time using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Influence of Reaction Parameters on Yield and Selectivity
The yield and selectivity of this compound synthesis are highly sensitive to several reaction parameters. A systematic investigation into these factors is essential for maximizing the production of the desired product while minimizing the formation of byproducts.
Key Reaction Parameters:
Catalyst Loading: The concentration of the catalyst plays a pivotal role. An optimal catalyst loading ensures a high reaction rate without being economically prohibitive. Too low a concentration may result in slow and incomplete reactions, while an excess might not provide a proportional increase in rate and could complicate purification.
Reactant Molar Ratio: The ratio of the vinyl source (e.g., vinyl acetate) to the propanoate substrate (ethyl 3-ethoxypropanoate) is a critical parameter. An excess of the vinyl donor is often used to shift the equilibrium towards the product side, thus increasing the conversion of the propanoate.
Solvent: The choice of solvent can influence the solubility of the reactants and the catalyst, as well as the stability of the catalytic species. Aprotic, non-polar solvents are often preferred to avoid interference with the catalytic cycle.
Below is a table summarizing the typical effects of these parameters on the synthesis of this compound.
| Reaction Parameter | Effect on Yield | Effect on Selectivity | Notes |
| Temperature | Increases to an optimum, then decreases | Generally decreases at very high temperatures | High temperatures can cause catalyst degradation and side reactions. |
| Catalyst Loading | Increases with loading up to a certain point | Can be affected by catalyst agglomeration at high concentrations | Economic and purification considerations are important. |
| Reactant Molar Ratio | Increases with excess of vinyl donor | Can be influenced by side reactions of the excess reactant | Stoichiometry and equilibrium need to be carefully managed. |
| Solvent | Dependent on reactant and catalyst solubility | Can be improved by minimizing solvent-catalyst interactions | The solvent should be inert under the reaction conditions. |
Catalyst Stability, Regeneration, and Recyclability in this compound Production
The economic viability of this compound production on an industrial scale is heavily dependent on the performance of the catalyst over extended periods. Therefore, catalyst stability, the potential for regeneration, and the ease of recyclability are paramount considerations.
Investigations into Active Site Leaching and Deactivation Mechanisms
Catalyst deactivation is a significant challenge in many catalytic processes. In the context of this compound synthesis, particularly when using transition metal catalysts, several deactivation pathways can occur.
Leaching: This involves the dissolution of the active metal species from the solid support into the reaction medium. Leaching not only leads to a decrease in catalytic activity over time but also contaminates the product, necessitating additional purification steps. The extent of leaching is often influenced by the nature of the solvent, the temperature, and the presence of coordinating species in the reaction mixture.
Poisoning: Certain impurities in the feedstock or byproducts formed during the reaction can adsorb onto the active sites of the catalyst, blocking them from participating in the catalytic cycle.
Sintering: At high temperatures, small metal nanoparticles on a support can migrate and agglomerate into larger particles. This process, known as sintering, results in a decrease in the active surface area of the catalyst and, consequently, a loss of activity.
Fouling: The deposition of carbonaceous materials or polymers on the catalyst surface can physically block the active sites and pores, leading to deactivation.
Understanding these mechanisms through techniques like X-ray photoelectron spectroscopy (XPS), transmission electron microscopy (TEM), and elemental analysis of the reaction mixture is crucial for designing more robust catalysts.
Development of Robust Catalyst Systems for Continuous Operation
To overcome the challenges of catalyst deactivation, research has focused on developing robust catalyst systems suitable for continuous manufacturing processes. Key strategies include:
Strong Metal-Support Interactions: Enhancing the interaction between the active metal and the support material can significantly reduce leaching. This can be achieved by using supports with specific functional groups or by employing advanced deposition techniques.
Encapsulation: Encapsulating the metal nanoparticles within a porous matrix, such as a metal-organic framework (MOF) or a silica (B1680970) shell, can prevent both leaching and sintering while still allowing the reactants to access the active sites.
Bimetallic Catalysts: The addition of a second metal can improve the stability and activity of the primary catalytic metal. This can be due to electronic effects, geometric arrangements, or the prevention of deactivation pathways.
Catalyst Regeneration Protocols: For catalysts that do deactivate, developing effective regeneration procedures is essential. This might involve washing with specific solvents to remove poisons, or calcination at high temperatures to burn off carbonaceous deposits.
Process Optimization for High-Purity this compound Production
The production of high-purity this compound requires a holistic approach to process optimization, encompassing both the reaction and the subsequent purification steps. The design of the reactor is a cornerstone of this optimization.
Continuous Flow Reactor Design and Operation (e.g., Tubular Reactors, Tank Reactors)
Continuous flow reactors offer several advantages over traditional batch reactors for the production of specialty chemicals like this compound. These benefits include improved heat and mass transfer, better process control, enhanced safety, and the potential for straightforward integration with downstream purification processes.
Tubular Reactors (Plug Flow Reactors - PFRs): These reactors consist of a long tube or pipe. The reactants are continuously fed into one end, and the products are collected from the other. PFRs are well-suited for reactions with well-defined kinetics and can achieve high conversions. For catalytic reactions, the catalyst can be packed into the tube (packed-bed reactor) or coated onto the inner walls of the tube (wall-coated reactor). The high surface-area-to-volume ratio in tubular reactors allows for efficient heat exchange, which is critical for controlling the temperature of exothermic or endothermic reactions.
Continuous Stirred-Tank Reactors (CSTRs): A CSTR consists of a tank equipped with an impeller to ensure that the contents are well-mixed. Reactants are continuously fed into the tank, and the product stream is continuously withdrawn. The composition of the effluent is the same as the composition inside the reactor. While CSTRs are generally less efficient than PFRs in terms of conversion for a given reactor volume, they are excellent for reactions that require strict temperature control due to their large thermal mass and efficient mixing. A series of CSTRs can be used to approximate the performance of a PFR.
Advanced Separation and Purification Techniques for this compound
The purification of this compound from the reaction mixture is crucial to meet the high-purity requirements for polymerization applications. The primary impurities can include unreacted starting materials like 3-ethoxypropanoic acid and vinyl acetate (in the case of transvinylation), the catalyst, and byproducts such as ethylidene diacetate. Advanced separation and purification techniques are employed to achieve the desired purity.
Fractional Distillation: Fractional distillation is a fundamental technique used to separate components of a liquid mixture based on differences in their boiling points. scienceready.com.auausetute.com.au For the purification of this compound, this method is effective in removing lower-boiling impurities like vinyl acetate and higher-boiling components such as the carboxylic acid starting material. google.com The efficiency of the separation is dependent on the relative volatility of the components and the design of the distillation column, including the number of theoretical plates. google.com
Extractive Distillation: In cases where simple fractional distillation is inefficient due to close boiling points of the components, extractive distillation offers a more effective solution. google.com This technique involves the addition of a high-boiling solvent to the mixture, which alters the relative volatilities of the components, thereby facilitating their separation. google.com For instance, in the purification of vinyl acetate, aromatic hydroxy compounds like phenol (B47542) have been used as extractive solvents to effectively remove ethyl acetate. google.com A similar approach could be adapted for the purification of this compound, where a suitable solvent would be chosen to enhance the volatility difference between the product and closely boiling impurities.
Crystallization: Crystallization can be employed as a purification method, particularly for removing isomers or impurities that have different solubilities at specific temperatures. google.com By carefully controlling the temperature of a solution containing the crude product, it is possible to selectively crystallize either the desired this compound or the impurities, which can then be separated by filtration. The effectiveness of this method depends on the crystallization behavior of the specific compounds in the mixture. mdpi.com
Table 1: Comparison of Purification Techniques for Vinyl Esters
| Technique | Principle | Advantages | Disadvantages | Applicability to this compound |
| Fractional Distillation | Separation based on boiling point differences. scienceready.com.auausetute.com.au | Well-established, scalable. | Ineffective for azeotropes or close-boiling mixtures. | Suitable for removing unreacted starting materials with significantly different boiling points. |
| Extractive Distillation | Addition of a solvent to alter relative volatilities. google.com | Effective for close-boiling mixtures. google.com | Requires an additional solvent recovery step. google.com | Potentially useful if impurities have boiling points very close to the product. |
| Crystallization | Separation based on differences in solubility. google.com | Can yield very high purity products. | May not be suitable for all mixtures, can be slow. | Applicable if key impurities have significantly different crystallization behavior. |
| Membrane Separation | Separation based on molecular size and shape. youtube.com | Energy-efficient, can operate at ambient temperatures. | Membranes can be prone to fouling. | A potential emerging technology for this application. |
Strategies for Solvent and Feedstock Recycling and Reuse
The implementation of solvent and feedstock recycling is a critical aspect of green chemistry and sustainable industrial processes. In the production of this compound, recycling strategies can significantly reduce waste, lower production costs, and minimize environmental impact.
Solvent Recycling: In synthesis and purification processes where solvents are used, their recovery and reuse are paramount. For example, in extractive distillation, the high-boiling solvent is typically recovered from the bottom of the distillation column and recycled back into the process. google.com Similarly, if a solvent is used during the reaction, it can be separated from the product mixture by distillation and reused in subsequent batches. The choice of solvent and the design of the recovery process are crucial for economic viability and environmental performance. mdpi.com Techniques like reactive distillation can also be employed for solvent regeneration. researchgate.net
Feedstock Recycling: Feedstock recycling involves the recovery and reuse of unreacted starting materials. pagev.orgsustainability-directory.comyoutube.com In the synthesis of this compound via transvinylation, for instance, excess vinyl acetate is often used to drive the reaction equilibrium towards the product. This unreacted vinyl acetate can be recovered by distillation and recycled. patexia.com Similarly, any unreacted 3-ethoxypropanoic acid can also be separated and reused.
The concept of feedstock recycling also extends to the broader lifecycle of the products made from this compound. Polymers produced from this monomer can potentially be broken down into their constituent monomers through processes like pyrolysis or chemolysis. pagev.orgsustainability-directory.comyoutube.comcefic.org These recovered monomers can then be purified and used as feedstock for the production of new polymers, creating a closed-loop system. kit.edu This approach is a key component of the circular economy for plastics. kit.edu
Catalyst Recycling: The catalysts used in the synthesis, particularly expensive noble metal catalysts like palladium and ruthenium, are prime candidates for recycling. mdpi.compatexia.com After the reaction, the catalyst can be separated from the product mixture. For homogeneous catalysts, this might involve precipitation followed by filtration. google.com Heterogeneous catalysts, which are in a different phase from the reaction mixture (e.g., a solid catalyst in a liquid reaction), are generally easier to separate by simple filtration and can be reused multiple times with minimal loss of activity. mdpi.com
Chemical Transformations and Advanced Derivative Synthesis Involving Ethenyl 3 Ethoxypropanoate
Synthesis of Heterocyclic Compounds Utilizing Ethenyl 3-ethoxypropanoate Analogues
The vinyl group and the ester functionality in this compound make it a promising precursor for the synthesis of various heterocyclic systems. The reactivity of the vinyl moiety, in particular, can be harnessed in cycloaddition and condensation reactions to construct ring structures.
The synthesis of pyrimidine (B1678525) derivatives, a class of nitrogen-containing heterocycles with significant biological activity, can be envisioned using vinyl ester precursors. nih.gov For instance, 5-vinyluridine (B14088465) and 5-vinyl-2'-deoxyuridine, which are pyrimidine nucleoside analogs containing a vinyl group, have been synthesized. nih.gov This underscores the compatibility of the vinyl group with pyrimidine ring systems and suggests that this compound could potentially be used in similar synthetic strategies.
One plausible approach involves the reaction of a vinylogous system with a suitable nitrogen-containing precursor. The synthesis of pyrimidine acrylamides has been accomplished through an N-acylation reaction, highlighting a pathway for incorporating pyrimidine scaffolds. nih.gov While not a direct use of a vinyl ester in ring formation, it demonstrates the construction of complex molecules bearing the pyrimidine ring.
The reactivity of the vinyl group is not limited to pyrimidine synthesis. Analogous compounds, such as vinyl azides, are known to be excellent precursors for a variety of nitrogen-containing heterocycles. nih.govrsc.org These reactions often proceed through highly reactive intermediates like vinyl nitrenes or 2H-azirines, which can undergo cyclization to form pyrroles, pyridines, and other heterocyclic systems. nih.gov By analogy, the vinyl group of this compound could potentially react with nitrogen-containing reagents to form a range of heterocyclic products.
Furthermore, reactions involving vinyl epoxides with arynes have been shown to produce functionalized phenanthrenes through a cascade of Diels-Alder reaction, ring-opening aromatization, and ene reaction. acs.orgnih.gov This demonstrates the utility of the vinyl group in complex cascade reactions for the synthesis of polycyclic systems. The table below illustrates some potential heterocyclic scaffolds that could be targeted using vinyl ester analogues.
| Precursor Type | Reagent | Heterocyclic Product |
| Vinyl Ester Analogue | Amidine/Guanidine | Pyrimidine |
| Vinyl Azide Analogue | 1,3-Dicarbonyl Compound | Pyrrole |
| Vinyl Epoxide Analogue | Aryne | Phenanthrene |
Role of this compound in Carbonyl Chemistry and Ester Functionalizations
The ester group in this compound is a key site for chemical modification, allowing for a variety of transformations through reactions at the carbonyl carbon.
The carbonyl carbon of the ester group in this compound is electrophilic and susceptible to attack by nucleophiles. A notable example of such reactivity is the ester-amide exchange reaction. It has been reported that N-heterocyclic carbenes (NHCs) can catalyze the amidation of vinyl esters with primary aromatic amines under mild conditions. tcichemicals.com This reaction is believed to proceed through two possible mechanisms: the NHC catalyst can either add to the carbonyl group of the vinyl ester, activating it for nucleophilic attack, or act as a Brønsted base to activate the N-H bond of the amine. tcichemicals.com
Electrophilic activation of the ester can also be achieved using Lewis acids, which coordinate to the carbonyl oxygen and enhance the electrophilicity of the carbonyl carbon, thereby facilitating nucleophilic attack.
The reactivity of this compound can be compared to its saturated counterpart, ethyl 3-ethoxypropionate. The presence of the vinyl group in the former has a significant impact on its chemical behavior.
| Feature | This compound (Vinyl Ester) | Ethyl 3-ethoxypropionate (Saturated Ester) |
| Carbonyl Reactivity | More electrophilic due to the electron-withdrawing nature of the vinyl group. | Standard ester reactivity. |
| Vinyl Group Reactivity | Susceptible to addition reactions (e.g., hydrogenation, halogenation, polymerization). | No vinyl group present. |
| Leaving Group in Nucleophilic Acyl Substitution | Ethenol (tautomerizes to acetaldehyde). | Ethanol (B145695). |
The electron-withdrawing nature of the vinyl group makes the carbonyl carbon of this compound more electrophilic compared to that of ethyl 3-ethoxypropionate. This enhanced electrophilicity can lead to faster rates of nucleophilic acyl substitution. Additionally, the vinyl group itself is a site of reactivity, capable of undergoing various addition reactions that are not possible for the saturated ethyl ester.
Multi-Component Reactions and Cascade Transformations
The unique combination of functional groups in this compound makes it a potential candidate for multi-component reactions (MCRs) and cascade transformations, which are efficient methods for building molecular complexity in a single step.
Vinyl esters have been shown to act as acetaldehyde (B116499) surrogates in MCRs. researchgate.net For example, they have been successfully used in reactions with cyclic 1,3-diketones to produce various heterocyclic derivatives in moderate to good yields. researchgate.net This suggests that this compound could be employed in similar MCRs to generate complex molecular architectures.
Furthermore, vinyl sulfonates, which are analogous to vinyl esters, have been utilized in palladium-catalyzed multicomponent reactions. mdpi.com These reactions demonstrate the ability of the vinyl group to participate in transition-metal-catalyzed cross-coupling processes, opening up a wide range of possibilities for the synthesis of complex molecules.
Cascade reactions involving vinyl ethers, which share the C=C-O-R linkage with vinyl esters, have also been reported. For example, alternating cascade metathesis polymerization of enynes and cyclic enol ethers has been achieved using ruthenium Fischer carbenes. acs.org This highlights the potential for the vinyl group in this compound to participate in polymerization and other cascade processes. The reactivity of vinyl epoxides in cascade reactions involving Diels-Alder and ene reactions further supports the potential of vinyl-substituted compounds in complex transformations. acs.orgnih.gov
Research Findings on this compound Remain Elusive in Specified Chemical Transformations
Despite extensive searches of available scientific literature and chemical databases, specific details regarding the chemical transformations of this compound, particularly in consecutive Michael–Claisen processes and the formation of complex polycyclic structures, are not documented in readily accessible materials.
While the existence of the chemical compound this compound, also known as vinyl 3-ethoxypropanoate, is confirmed with the assigned CAS number 14198-95-9, its specific reactivity in the advanced derivative syntheses as outlined has not been a subject of published research.
This compound belongs to the class of vinyl esters, which are known for their utility in polymer chemistry and as versatile intermediates in organic synthesis. Vinyl esters, in general, can participate in a variety of chemical reactions. However, the specific application of this compound in the highly specialized areas of consecutive Michael–Claisen processes and the construction of complex polycyclic frameworks is not described.
The Michael reaction, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, and the Claisen condensation, the reaction between two esters or an ester and a carbonyl compound in the presence of a strong base to form a β-keto ester or a β-diketone, are fundamental reactions in organic chemistry. The combination of these reactions in a consecutive or tandem manner allows for the rapid assembly of complex molecular architectures.
Similarly, the synthesis of polycyclic structures is a significant area of organic chemistry, with applications in materials science and pharmaceuticals. Vinyl compounds are often employed as building blocks in cycloaddition reactions and other annulation strategies to construct such systems.
However, the scientific literature does not currently provide specific examples or detailed research findings on the behavior of this compound as a substrate in these sophisticated synthetic methodologies. Therefore, data tables and detailed research findings for the specified subsections cannot be generated.
Advanced Spectroscopic Characterization and Analytical Methodologies for Ethenyl 3 Ethoxypropanoate
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules like ethenyl 3-ethoxypropanoate.
One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of each nucleus. For this compound, the ¹H NMR spectrum would exhibit characteristic signals for the vinyl, ethoxy, and propanoate groups. The vinyl protons, being the most deshielded, would appear as a complex multiplet system due to geminal, cis, and trans couplings. The ethoxy group would show a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, while the methylene protons of the propanoate backbone would likely appear as two distinct triplets.
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguous assignment. A COSY spectrum would reveal the coupling network between protons, for instance, connecting the adjacent methylene groups in the propanoate chain. An HSQC spectrum would correlate each proton signal to its directly attached carbon atom, confirming the assignments made from the 1D spectra.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
| Vinyl CH₂ (geminal) | ~4.5 - 4.8 | ~97 |
| Vinyl CH (trans) | ~4.8 - 5.1 | - |
| Vinyl CH (cis) | ~7.2 - 7.5 | ~141 |
| Ester C=O | - | ~170 |
| O-CH₂ (ethoxy) | ~3.5 | ~66 |
| CH₃ (ethoxy) | ~1.2 | ~15 |
| O-CH₂ (propanoate) | ~3.7 | ~64 |
| CH₂-C=O (propanoate) | ~2.7 | ~35 |
Note: Predicted values are based on typical chemical shifts for similar functional groups in other vinyl esters.
The rotational isomers of vinyl esters have been a subject of interest in conformational analysis. For this compound, rotation around the C-O single bond of the ester group can lead to different conformers, such as the s-cis and s-trans forms. The relative populations of these conformers can be influenced by solvent polarity and temperature.
Dynamic NMR (DNMR) studies, involving variable temperature experiments, can provide insights into the energy barriers for the interconversion between these conformers. By monitoring the changes in the NMR lineshape as a function of temperature, it is possible to determine the thermodynamic parameters (ΔG‡, ΔH‡, and ΔS‡) for the rotational process. Such studies on analogous systems have shown that the s-cis conformer is often more stable.
Vibrational Spectroscopy (FTIR, Raman)
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a powerful technique for identifying functional groups and assessing the purity of this compound.
The FTIR spectrum of this compound would be dominated by strong absorption bands characteristic of its functional groups. A prominent C=O stretching vibration for the ester group would be expected around 1760 cm⁻¹. The C=C stretching of the vinyl group would appear around 1645 cm⁻¹. The C-O stretching vibrations of the ester and ether linkages would result in strong bands in the 1200-1000 cm⁻¹ region.
Raman spectroscopy, being complementary to FTIR, would show a strong C=C stretching band and would be particularly useful for studying the vinyl group. Purity assessment can be performed by looking for the absence of bands corresponding to potential impurities, such as alcohols (broad O-H stretch around 3300 cm⁻¹) or carboxylic acids (broad O-H and C=O stretches).
Table 2: Predicted Vibrational Frequencies for this compound
| Functional Group | FTIR Frequency (cm⁻¹, predicted) | Raman Frequency (cm⁻¹, predicted) |
| C-H stretch (vinyl) | ~3100-3000 | ~3100-3000 |
| C-H stretch (aliphatic) | ~2980-2850 | ~2980-2850 |
| C=O stretch (ester) | ~1760 | ~1760 |
| C=C stretch (vinyl) | ~1645 | ~1645 |
| C-O stretch (ester/ether) | ~1200-1000 | Weak |
Note: Predicted values are based on characteristic group frequencies.
Attenuated Total Reflectance (ATR)-FTIR spectroscopy is an excellent technique for in-situ monitoring of reactions involving vinyl esters, such as polymerization. The synthesis of this compound could be monitored by observing the appearance of the characteristic ester and vinyl group bands.
Furthermore, in polymerization reactions of this compound, the consumption of the monomer can be followed in real-time by monitoring the decrease in the intensity of the vinyl C=C stretching band at approximately 1645 cm⁻¹. This allows for the determination of reaction kinetics and the degree of conversion without the need for sample extraction.
Mass Spectrometry (MS) Techniques
Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation. For this compound (molar mass: 144.17 g/mol ), the molecular ion peak ([M]⁺) would be observed at m/z 144 in the mass spectrum.
The fragmentation pattern would be characteristic of a vinyl ester. Common fragmentation pathways would likely include the loss of the vinyl group (C₂H₃•) leading to a fragment at m/z 117, and the loss of the ethoxy group (OC₂H₅•) resulting in a fragment at m/z 99. Another significant fragmentation would be the cleavage of the ester group, leading to the formation of an acylium ion [CH₃CH₂OCH₂CH₂CO]⁺ at m/z 101.
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z (predicted) | Proposed Fragment |
| 144 | [M]⁺ |
| 117 | [M - C₂H₃]⁺ |
| 101 | [CH₃CH₂OCH₂CH₂CO]⁺ |
| 99 | [M - OC₂H₅]⁺ |
| 73 | [CH₃CH₂OCH₂CH₂]⁺ |
| 43 | [C₂H₃CO]⁺ |
Note: Predicted fragmentation is based on common fragmentation patterns of esters.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the unambiguous determination of the elemental composition of a molecule. nih.gov By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different molecular formulas. For this compound (C₇H₁₂O₃), the theoretical exact mass is 144.078644 atomic mass units.
In a typical HRMS analysis, the sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z) with high precision. The measured m/z value is then compared to the theoretical exact mass calculated for the proposed molecular formula. A close match, typically within a few parts per million (ppm), provides strong evidence for the correct molecular formula. This level of accuracy is critical for differentiating this compound from other potential isomers or isobaric compounds.
Table 1: Illustrative HRMS Data for this compound
| Parameter | Value |
| Theoretical Exact Mass (C₇H₁₂O₃) | 144.078644 u |
| Measured Exact Mass | 144.0785 u |
| Mass Accuracy (ppm) | -1.0 ppm |
| Ionization Mode | Electrospray Ionization (ESI) |
This is an illustrative table. Actual experimental values may vary.
The data presented in Table 1 demonstrates the high accuracy achievable with HRMS. The minimal difference between the theoretical and measured mass confirms the elemental composition of this compound with a high degree of confidence. This technique is fundamental in the initial characterization of the compound and for verifying its identity in various samples.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is an essential method for assessing the purity of this compound and for identifying and quantifying any impurities. researchgate.netajprd.com
In a GC-MS analysis, the sample is first vaporized and injected into the gas chromatograph. An inert carrier gas moves the vaporized sample through a long, thin column. The separation of components is based on their different affinities for the stationary phase coating the column and their respective boiling points. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a "molecular fingerprint," allowing for the identification of the compound by comparing it to a spectral library. globalresearchonline.netbotanyjournals.com
The NIST WebBook provides a reference mass spectrum for ethyl 3-ethoxypropanoate, which can be used for comparison. nist.gov The mass spectrum of Ethyl 3-ethoxypropionate is also available in the MassBank database under accession number MSBNK-Fac_Eng_Univ_Tokyo-JP006907. massbank.euchemicalbook.com
Impurity profiling is a critical aspect of quality control for any chemical substance. unr.edu.ar GC-MS is particularly well-suited for this task due to its ability to separate and identify even trace levels of volatile and semi-volatile organic compounds. thermofisher.com Potential impurities in this compound could arise from the starting materials, side reactions during synthesis, or degradation products.
Table 2: Hypothetical GC-MS Data for this compound Analysis
| Retention Time (min) | Identified Compound | Peak Area (%) | Key Mass Fragments (m/z) |
| 5.2 | Ethanol (B145695) | 0.1 | 31, 45, 46 |
| 7.8 | Ethyl Acrylate (B77674) | 0.05 | 55, 72, 100 |
| 10.5 | This compound | 99.8 | 45, 73, 101, 144 |
| 12.1 | Diethyl Ether | 0.05 | 45, 59, 74 |
This table is for illustrative purposes. The retention times and relative abundances of impurities will vary depending on the specific sample and analytical conditions.
The data in Table 2 illustrates how GC-MS can be used to quantify the purity of this compound and identify potential impurities. The high percentage of the main peak corresponding to the target compound indicates high purity, while the minor peaks can be identified and their levels monitored to ensure they remain within acceptable limits.
Thermogravimetry-Mass Spectrometry (TG-MS) for Thermal Decomposition Pathways
Thermogravimetry-Mass Spectrometry (TG-MS) is a powerful hyphenated technique that provides information about the thermal stability of a substance and the identity of the gaseous products evolved during its decomposition. researchgate.netnih.gov In a TG-MS experiment, a sample is heated at a controlled rate in a thermogravimetric analyzer (TGA), which continuously measures the sample's mass as a function of temperature. The gases evolved from the sample are then transferred to a mass spectrometer for analysis. mdpi.comchemrxiv.org
This technique is invaluable for understanding the thermal decomposition pathways of this compound. By correlating the mass loss events observed in the TGA curve with the mass spectra of the evolved gases, it is possible to elucidate the sequence of chemical reactions that occur as the compound is heated. researchgate.net This information is crucial for determining the compound's thermal stability and for identifying potential hazards associated with its handling and storage at elevated temperatures.
Table 3: Anticipated Thermal Decomposition Data for this compound from TG-MS
| Temperature Range (°C) | Mass Loss (%) | Evolved Gas Fragments (m/z) | Proposed Neutral Loss |
| 150-250 | ~31 | 46, 29, 18 | Loss of ethoxy group (C₂H₅O) |
| 250-350 | ~49 | 44, 28 | Decarboxylation (CO₂) and ethylene (B1197577) (C₂H₄) |
| >350 | Remainder | Various small fragments | Further fragmentation |
This table presents a hypothetical decomposition profile. Actual results would depend on the experimental conditions.
The data in Table 3 suggests a multi-step decomposition process for this compound. The initial mass loss is likely due to the cleavage of the ethoxy group, followed by decarboxylation and the release of ethylene at higher temperatures. Understanding these pathways is essential for predicting the compound's behavior in various thermal environments.
Advanced Optical Spectroscopy
Advanced optical spectroscopy methods offer highly sensitive and selective means for the analysis of this compound, particularly for trace-level detection and gas-phase studies. These techniques utilize the interaction of light with the molecule to provide detailed information about its electronic structure and concentration.
Resonance Enhanced Multiphoton Ionization (REMPI) for Trace Analysis
Resonance Enhanced Multiphoton Ionization (REMPI) is a highly sensitive and selective spectroscopic technique used for detecting and characterizing atoms and molecules, especially at trace concentrations. wikipedia.orgnasa.gov The method involves the absorption of two or more photons by a molecule. The first photon excites the molecule to a real, intermediate electronic state. A second photon then ionizes this excited molecule. hmc.edu The resulting ions are then detected, typically by a mass spectrometer.
The selectivity of REMPI arises from the fact that the initial excitation step is resonant, meaning the laser wavelength is tuned to match a specific electronic transition in the target molecule. princeton.edu This makes the technique highly specific to the compound of interest, minimizing interference from other species. Its high sensitivity makes it suitable for detecting trace amounts of substances. aps.org
For this compound, a (2+1) REMPI scheme could be employed, where two photons are used for the resonant excitation and a third photon for ionization. The specific wavelengths required would depend on the electronic transition energies of the molecule.
Table 4: Conceptual REMPI Scheme for this compound
| Parameter | Description |
| Excitation Wavelength (λ₁) | Tunable UV laser, scanned to find a resonant transition |
| Ionization Wavelength (λ₂) | Can be the same as λ₁ or a different wavelength |
| Intermediate State | An excited electronic state of this compound |
| Detection Method | Time-of-flight mass spectrometer to detect the parent ion (C₇H₁₂O₃⁺) |
This table outlines a conceptual approach. Experimental optimization would be required.
The application of REMPI to this compound would enable its detection at very low concentrations, which is valuable in environmental monitoring or process control where trace analysis is critical.
Derivative UV-Absorption Spectroscopy for Gas-Phase Analysis
Derivative UV-Absorption Spectroscopy is an analytical technique that enhances the fine structure of a UV-visible spectrum by calculating its first, second, or higher-order derivative. nih.gov This method is particularly useful for resolving overlapping spectral bands and for quantifying components in a mixture without prior separation. nih.gov
In the context of gas-phase analysis, traditional UV-absorption spectroscopy can be limited by broad, featureless absorption bands. rsc.org By taking the derivative of the spectrum, subtle changes in the slope and curvature are amplified, revealing hidden peaks and shoulders that correspond to specific vibronic transitions. This allows for more accurate identification and quantification of the target compound.
For the gas-phase analysis of this compound, the UV absorption spectrum would first be recorded. Then, the first or second derivative of this spectrum would be calculated. The amplitude of a specific derivative peak, which is proportional to the concentration of the analyte, can then be used for quantification.
Table 5: Illustrative Parameters for Derivative UV-Absorption Spectroscopy of this compound
| Parameter | Value/Description |
| Spectral Range | 200-400 nm |
| Derivative Order | Second Derivative (d²/dλ²) |
| Analytical Wavelength | Wavelength corresponding to a maximum or minimum in the second derivative spectrum |
| Calibration | Plot of the second derivative amplitude vs. concentration |
This is an illustrative table. The optimal parameters would need to be determined experimentally.
This technique offers a non-destructive and relatively simple method for the in-situ analysis of this compound in the gas phase, which could be beneficial for monitoring its presence in industrial settings or in atmospheric studies.
Computational and Theoretical Chemistry Studies on Ethenyl 3 Ethoxypropanoate
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
Currently, there is no specific research available that applies quantum chemical calculations, such as Density Functional Theory (DFT), to Ethenyl 3-ethoxypropanoate. Such studies would be instrumental in understanding its fundamental properties. Future research in this area could focus on:
Geometric Optimization: Determining the most stable three-dimensional structure of the molecule.
Electronic Properties: Calculating the distribution of electron density, molecular electrostatic potential (MEP) maps to identify electrophilic and nucleophilic sites, and frontier molecular orbitals (HOMO-LUMO) to predict reactivity.
Spectroscopic Analysis: Simulating infrared (IR), Raman, and NMR spectra to aid in the experimental characterization of the compound.
A hypothetical data table for predicted geometric parameters from a DFT calculation could look like this:
| Parameter | Bond Length (Å) / Bond Angle (°) / Dihedral Angle (°) |
| C=C | Data not available |
| C-O (ester) | Data not available |
| C=O | Data not available |
| C-O-C (ether) | Data not available |
| O-C-C | Data not available |
| C-C-C | Data not available |
| Note: This table represents a template for future research findings as no specific data currently exists. |
Molecular Dynamics Simulations for Solvent-Solute Interactions and Conformational Analysis
No molecular dynamics (MD) simulation studies have been published for this compound. MD simulations would be crucial for understanding its behavior in different environments, which is particularly relevant given its potential use in various applications. Key areas for future MD research include:
Conformational Flexibility: Analyzing the different shapes the molecule can adopt over time and their relative energies.
Solvation Effects: Simulating how the molecule interacts with various solvents to predict its solubility and behavior in solution.
Aggregate Behavior: Investigating how multiple molecules of this compound interact with each other in a condensed phase.
Reaction Mechanism Elucidation via Computational Pathways and Transition State Analysis
The reaction mechanisms involving this compound have not been computationally elucidated. Theoretical studies could provide deep insights into its reactivity, such as in polymerization or hydrolysis reactions. Future computational work could involve:
Mapping Reaction Pathways: Identifying the step-by-step process of its chemical transformations.
Transition State Searching: Locating the high-energy structures that represent the bottlenecks of reactions.
Calculating Activation Energies: Determining the energy required for reactions to occur, which is key to understanding reaction rates.
A prospective data table for a hypothetical reaction mechanism study could be:
| Reaction Step | Reactant(s) | Transition State | Product(s) | Activation Energy (kcal/mol) |
| Hypothetical Reaction | This compound + Reagent | TS1 | Intermediate 1 | Data not available |
| Note: This table is illustrative of potential future research and does not contain current data. |
Molecular Docking Studies in the Context of Derivative Biological Activity
There are no molecular docking studies available for this compound or its derivatives to assess their potential biological activity. If derivatives of this compound were to be designed for biological applications, molecular docking would be a critical first step. This would involve:
Target Identification: Selecting proteins or enzymes that could be potential targets for the designed molecules.
Binding Pose Prediction: Simulating how the molecules would fit into the active site of the target.
Binding Affinity Estimation: Calculating the strength of the interaction between the molecule and the target to predict its potential efficacy as a drug or inhibitor.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Predictive Applications
No Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models have been developed for this compound. QSAR/QSPR studies are valuable for predicting the properties and activities of new, unsynthesized compounds based on their chemical structure. Future work in this area could aim to:
Develop Predictive Models: Create mathematical models that correlate the structural features of a series of related compounds with their properties (e.g., boiling point, solubility) or biological activities.
Virtual Screening: Use these models to rapidly screen large libraries of virtual compounds to identify promising candidates for synthesis and testing.
Environmental Fate and Atmospheric Chemistry of Ethenyl 3 Ethoxypropanoate
Atmospheric Oxidation and Degradation Pathways
The atmospheric residence time and transformation of Ethenyl 3-ethoxypropanoate are primarily governed by its reactions with key atmospheric oxidants.
Reaction with Hydroxyl Radicals and Ozone
The primary atmospheric loss process for this compound is its reaction with hydroxyl (OH) radicals. The rate constant for the gas-phase reaction of OH radicals with this compound has been determined to be 22.9 ± 0.8 x 10⁻¹² cm³ molecule⁻¹ s⁻¹. nih.gov This reaction is a significant determinant of the atmospheric lifetime of the compound.
Identification of Atmospheric Photoproducts and Byproducts
The atmospheric oxidation of this compound is expected to proceed via hydrogen abstraction by OH radicals, primarily from the carbon atoms adjacent to the ether and ester functional groups. This initial reaction leads to the formation of organic peroxy radicals (RO₂), which can then undergo further reactions in the atmosphere.
While specific studies identifying the atmospheric photoproducts of this compound are limited, the degradation of a structurally similar compound, 3-ethoxy-1-propanol (B50535), has been investigated. The atmospheric oxidation of 3-ethoxy-1-propanol was found to yield products such as formaldehyde, ethyl formate, and ethyl 3-hydroxypropanoate. sigmaaldrich.cnlyondellbasell.com By analogy, it can be postulated that the atmospheric degradation of this compound may lead to the formation of smaller oxygenated compounds, including aldehydes, esters, and carboxylic acids. The complete mineralization to carbon dioxide and water is the ultimate fate of these degradation products.
Biodegradation Studies in Aquatic and Terrestrial Systems
This compound is recognized as a "readily biodegradable" substance, indicating its susceptibility to microbial degradation in various environmental compartments. columbia.edueastman.com
Aerobic and Anaerobic Degradation Kinetics
While specific kinetic data for the aerobic and anaerobic biodegradation of this compound are not extensively documented, its classification as readily biodegradable suggests that it is unlikely to persist for extended periods in environments with active microbial populations. The biodegradation of similar ether and ester compounds has been studied, providing insights into potential degradation rates. For instance, many glycol ethers exhibit excellent biodegradability characteristics. sigmaaldrich.cn The rate of biodegradation is influenced by factors such as the microbial population, temperature, and the presence of other organic compounds. researchgate.netnih.gov
Under anaerobic conditions, the biodegradation of esters is known to occur, although the rates can be influenced by the chemical structure of the compound. Generally, esters with linear alcohol and acid moieties are more readily degraded than those with branched chains.
Microbial Metabolism of this compound
The microbial metabolism of this compound likely involves the enzymatic hydrolysis of the ester bond as an initial step, yielding ethanol (B145695) and 3-ethoxypropionic acid. This is a common pathway for the microbial degradation of esters. These initial products can then be further metabolized by microorganisms. Ethanol can serve as a carbon and energy source for a wide range of microbes, being oxidized to acetaldehyde (B116499) and subsequently to acetyl-CoA, which enters central metabolic pathways. 3-Ethoxypropionic acid can also be further degraded through various oxidative pathways.
Studies on the metabolism of this compound in rats have identified monoethyl malonate and 3-ethoxypropionate as major urinary metabolites, indicating that the molecule undergoes oxidation. The appearance of carbon dioxide as a metabolite confirms extensive oxidation of the compound. While this represents mammalian metabolism, it provides potential insights into the types of biochemical transformations that could also occur during microbial degradation.
Environmental Mobility and Partitioning Behavior
The environmental mobility and partitioning of this compound are influenced by its physicochemical properties, which dictate its distribution between air, water, soil, and biota.
The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter for assessing the mobility of a chemical in soil. A predicted Log Koc value of 1.52 has been reported for this compound, suggesting a relatively high mobility in soil and a low potential for adsorption to soil organic matter.
The octanol-water partition coefficient (Kow) is an indicator of a chemical's potential to bioaccumulate in organisms. While a specific experimental value for this compound is not widely reported, its structure as an ether-ester suggests a relatively low potential for bioaccumulation.
Table of Physicochemical and Environmental Parameters for this compound
| Parameter | Value | Reference |
|---|---|---|
| Atmospheric Chemistry | ||
| OH Radical Reaction Rate Constant | 22.9 ± 0.8 x 10⁻¹² cm³ molecule⁻¹ s⁻¹ | nih.gov |
| Environmental Partitioning |
Sorption to Soil and Sediment Matrices
The mobility and distribution of a chemical in the environment are significantly governed by its tendency to adsorb to soil and sediment. This behavior is scientifically quantified by the soil organic carbon-water partitioning coefficient (Koc). chemsafetypro.com A high Koc value indicates a strong affinity for soil and organic matter, suggesting low mobility, whereas a low Koc value implies higher mobility within the soil and potential leaching into groundwater. chemsafetypro.comecetoc.org
For this compound, the presence of the vinyl (ethenyl) group in place of the ethyl group may slightly alter its polarity and water solubility, which in turn influences the Koc value. However, without experimental data, it is reasonable to predict that this compound would also exhibit high mobility in soil and sediment, similar to its ethyl-ester analogue. The primary factors governing sorption are the physicochemical properties of the chemical and the characteristics of the soil, such as organic carbon content, clay content, and pH. mdpi.comwhiterose.ac.uk For non-ionic organic compounds, the organic carbon content is typically the most critical factor. ecetoc.org
Table 1: Estimated Soil Sorption and Mobility for this compound
| Compound Name | Log Koc (Value) | Estimated Mobility in Soil | Data Source |
| Ethyl 3-ethoxypropionate | 1.52 | High | QSAR Model |
| This compound | No Data Available | Predicted: High | Analogue-Based Estimation |
This interactive table is based on available data for a structurally similar compound.
Volatilization and Atmospheric Transport Modeling
Volatilization is a key process that determines the transfer of a chemical from soil or water surfaces into the atmosphere. This property is influenced by the compound's vapor pressure and Henry's Law Constant. Once in the atmosphere, a compound is subject to transport, dispersion, and chemical transformation. oup.comcopernicus.org
Specific data on the vapor pressure and Henry's Law Constant for this compound are not available. We can infer its likely behavior by examining related compounds. Ethyl 3-ethoxypropionate has a vapor pressure of 2.3 hPa at 20°C and a boiling point of 166-170°C, indicating moderate volatility. atamanchemicals.com In contrast, Vinyl propionate (B1217596) , which also contains a vinyl group, has a much higher volatility with a boiling point of 95°C. wikipedia.org Given these analogues, this compound is expected to be a volatile organic compound (VOC), readily partitioning into the atmosphere from surfaces.
Atmospheric transport models, such as chemical transport models (CTMs), are used to simulate the movement and fate of pollutants. copernicus.org These models incorporate factors like wind patterns, atmospheric stability, and chemical reaction rates to predict downwind concentrations. purdue.edu For a compound like this compound, these models would predict potential for long-range transport, depending on its atmospheric lifetime. copernicus.org
The atmospheric lifetime of this compound will be primarily dictated by its reaction with photochemically generated radicals, particularly the hydroxyl radical (•OH). The presence of a carbon-carbon double bond in the vinyl group makes it highly susceptible to rapid degradation by •OH, and also by ozone (O₃) and nitrate (B79036) radicals (NO₃•). This reactivity is characteristic of vinyl esters and suggests that this compound will have a relatively short atmospheric half-life, likely on the order of hours to a few days. This rapid degradation would limit its potential for long-range transport compared to less reactive compounds.
Comparative Environmental Assessment with Structurally Related Compounds
To better understand the potential environmental profile of this compound, it is useful to compare its estimated properties with those of its structural analogues: Ethyl 3-ethoxypropionate and Vinyl propionate. The key structural difference is the ester group: this compound and Vinyl propionate are vinyl esters, while Ethyl 3-ethoxypropionate is an ethyl ester. This difference significantly impacts their reactivity and physical properties. 888chem.com
Vinyl esters are generally more reactive than their saturated ethyl ester counterparts due to the presence of the double bond. 888chem.comthoughtco.com This leads to faster atmospheric degradation but also makes them useful as monomers in polymerization. 888chem.com
Table 2: Comparative Properties of this compound and Related Compounds
| Property | This compound | Ethyl 3-ethoxypropionate | Vinyl propionate |
| CAS Number | Not Assigned | 763-69-9 | 105-38-4 |
| Molecular Formula | C₇H₁₂O₃ | C₇H₁₄O₃ | C₅H₈O₂ |
| Boiling Point (°C) | No Data | 166 - 170 atamanchemicals.com | 95 wikipedia.org |
| Vapor Pressure | No Data | 2.3 hPa @ 20°C atamanchemicals.com | 18 mmHg @ 25°C |
| Water Solubility | No Data | 52 g/L atamanchemicals.com | 6.5 g/L (as 6.5 mL/L) wikipedia.org |
| Log Koc | No Data | 1.52 (QSAR) | No Data |
| Atmospheric Reactivity | Predicted: High | Predicted: Moderate | High |
This interactive table summarizes and compares key environmental properties. Data for this compound is estimated based on analogue behavior.
From the comparison, we can deduce the following:
Volatility: this compound is likely to have a boiling point and vapor pressure intermediate between Ethyl 3-ethoxypropionate and the smaller Vinyl propionate, marking it as a moderately volatile compound.
Mobility: Its mobility in soil is expected to be high, similar to Ethyl 3-ethoxypropionate.
Persistence: The most significant difference lies in atmospheric persistence. The vinyl group in this compound suggests it will be rapidly degraded in the troposphere, primarily through reaction with OH radicals. Its atmospheric lifetime will be considerably shorter than that of Ethyl 3-ethoxypropionate, reducing its potential to contribute to air pollution far from its source. It is classified as readily biodegradable. atamanchemicals.com
Advanced Materials Science and Application Oriented Research of Ethenyl 3 Ethoxypropanoate
Polymer Science and Engineering
Ethyl 3-ethoxypropanoate (EEP) is a slow-evaporating ether-ester solvent that has garnered significant interest in polymer science due to its unique combination of properties. nih.gov Its linear structure, which features a central propionyl group, gives it desirable characteristics not commonly found in other solvents. nih.govscbt.com These include a slow evaporation rate, low surface tension, and high electrical resistance, making it a high-performance solvent for a wide array of polymer applications. nih.goveastman.com
Investigation of Solvent Properties in Polymer Solution Viscosity and Film Formation
A key attribute of Ethyl 3-ethoxypropanoate is its ability to yield low viscosity in polymer solutions, especially when compared to other solvents with similar slow evaporation rates. nih.govscbt.com This property is critical in the formulation of high-solids coatings, where managing application viscosity is a primary challenge. The low viscosity facilitates better processing and application characteristics. smartchemi.com
Research and industrial applications have demonstrated that EEP's slow evaporation rate is beneficial for film formation. eastman.com It provides good resistance to "solvent popping," a defect that occurs when solvents evaporate too quickly from a baking coating film. nih.govscbt.com Furthermore, EEP exhibits excellent solvent release from the coating film during the final stages of drying, which is crucial for achieving a high-quality, defect-free finish. nih.govscbt.com Its low surface tension contributes to superior leveling and flow, minimizing imperfections like brush marks and cratering. nih.govpenpet.com
Table 1: Physicochemical Properties of Ethyl 3-ethoxypropanoate
| Property | Value |
|---|---|
| CAS Number | 763-69-9 atamanchemicals.com |
| Molecular Formula | C₇H₁₄O₃ atamanchemicals.com |
| Molecular Weight | 146.18 g/mol atamanchemicals.com |
| Boiling Point | 165-172 °C penpet.commerckmillipore.com |
| Flash Point | 58 °C nih.gov |
| Density | 0.95 g/cm³ (25 °C) nih.gov |
| Vapor Density | 5.03 (vs. air) sigmaaldrich.com |
| Surface Tension | Low nih.gov |
| Solubility in Water | 52 g/L nih.gov |
| Evaporation Rate | Slow nih.gov |
Compatibility with Diverse Resin Systems (e.g., Acrylic, Epoxy, Polyurethane)
Ethyl 3-ethoxypropanoate demonstrates excellent solvency and compatibility with a broad spectrum of resin systems, which underpins its versatility in the coatings and polymer industries. nih.govpenpet.com Its ether-ester functionality allows it to effectively dissolve various polymers. merckmillipore.com
Acrylic Resins: EEP is widely used in formulations for acrylic urethane (B1682113) and high-solids acrylic coatings. scbt.comnih.gov It helps to achieve high gloss and image distinctness in these systems. nih.gov
Epoxy Resins: The solvent is compatible with epoxy resins, contributing to the formulation of protective coatings and industrial maintenance systems. smartchemi.compenpet.com Chemical resistance charts indicate its suitability with certain epoxy formulations. epa.gov
Polyurethane Resins: EEP is supplied as a "urethane grade" solvent, signifying it contains minimal active hydrogen that could interfere with isocyanate cross-linking reactions. nih.govnoaa.gov This makes it an ideal choice for high-performance two-component polyurethane coatings, where it improves flow and leveling. nih.govpenpet.com
Its compatibility extends to other systems, including alkyd resins, polyesters, and nitrocellulose. smartchemi.compenpet.com
Role in Enhancing Coating Film Durability, Flow, and Leveling Characteristics
The performance of a coating is heavily influenced by the solvent system used, and Ethyl 3-ethoxypropanoate plays a significant role in enhancing final film properties. Its primary contribution is to the aesthetic qualities of the coating through exceptional flow and leveling. nih.govscbt.com The slow evaporation rate allows the coating more "open time" to level out before setting, resulting in a smoother, high-gloss finish. penpet.com
Microelectronics Industry Applications
In the microelectronics industry, where precision and purity are paramount, Ethyl 3-ethoxypropanoate serves as a critical solvent in several manufacturing processes. nih.govatamanchemicals.com Its high electrical resistance and effective solvency make it suitable for applications involving sensitive electronic components. nih.govmerckmillipore.com
Formulation in Photoresist Diluents and Strippers
EEP is utilized in photolithography processes, a cornerstone of semiconductor manufacturing. It can be formulated as a solvent in photoresist solutions, where it helps to dissolve the polymer resin and control the viscosity for uniform spin-coating onto wafers. sigmaaldrich.com
It is also a component in photoresist stripper compositions. These formulations are designed to remove the photoresist layer after it has served its purpose in the etching or deposition process. For instance, a patent describes a stripping composition consisting of N-methyl-2-pyrrolidone (NMP) and ethyl-3-ethoxypropionate for removing paint and coatings, a process analogous to stripping hardened photoresist. Its effectiveness is also noted in cleaning agents for the electronics industry. merckmillipore.com
Use in Advanced Integrated Circuit (IC) Cleaning Processes
The fabrication of integrated circuits involves numerous cleaning steps to remove residues from etching and other processes. Organic solvent blends are often used for 'back-end' cleaning to remove residual polymers and byproducts. smartchemi.com Ethyl 3-ethoxypropanoate is used in these cleaning formulations. atamanchemicals.com Its key advantages are its ability to dissolve organic residues without damaging sensitive components and its low potential for leaving behind ionic or metallic impurities. atamanchemicals.com It is marketed as a residue-free cleaning agent for the liquid crystal display (LCD) and microelectronics industries. atamanchemicals.com
Table 2: Application-Specific Research Findings for Ethyl 3-ethoxypropanoate
| Application Area | Research Finding |
|---|---|
| High-Solids Coatings | Yields low polymer solution viscosities compared to solvents with similar evaporation rates, enabling higher solids content. nih.govscbt.com |
| Automotive Coatings | Prevents thickening and blackening of silver powder in metallic finishes and provides excellent flow and leveling. wikidata.orgchemicalbook.com |
| Baking Enamels | Slow evaporation rate provides good resistance to solvent popping, ensuring a smooth finish. nih.govscbt.com |
| Photoresist Stripping | Used in combination with other solvents like NMP to create effective stripping compositions for removing cured polymer films. |
| Electronics Cleaning | Functions as a residue-free cleaning agent for precision components in LCD and microelectronics manufacturing. atamanchemicals.com |
Specialty Chemical and Fine Chemical Synthesis
Ethyl 3-ethoxypropanoate, a slow-evaporating ether-ester solvent, is a versatile compound in the realm of specialty and fine chemical synthesis. lihaochemicals.comatamanchemicals.com Its unique molecular structure, featuring a linear configuration and a central propionyl group, imparts a combination of desirable properties not found in many other solvents. lihaochemicals.comatamanchemicals.com These characteristics make it a valuable component in various chemical manufacturing processes. It is recognized as an eco-friendly, high-performance solvent with broad applications. prechems.com
Application as a Reaction Medium for Pharmaceutical Intermediates
In the synthesis of pharmaceutical intermediates, Ethyl 3-ethoxypropanoate serves as a high-performance reaction medium. atamanchemicals.comsmartchemi.com It is considered a safer alternative to conventional dipolar aprotic solvents such as N-methylpyrrolidone (NMP), dimethylacetamide (DMAc), dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF), some of which are facing increasing regulatory scrutiny. atamanchemicals.com Research indicates its use in the synthesis of phenols and selective inhibitors of cyclin-dependent kinase 4/6, which are targeted in novel cancer therapies. atamanchemicals.comchemicalbook.com Its utility as a solvent for preparing polymers that may be used in medical applications is also noted. scbt.com
The compound's properties, such as its high boiling point and low volatility, are advantageous in maintaining stable reaction conditions. atamanchemicals.comnbinno.com A patent for the synthesis of Ethyl 3-ethoxypropanoate itself highlights its importance as an organic synthesis intermediate, particularly in the synthesis of medical intermediates. google.com
Table 1: Comparison of Ethyl 3-ethoxypropanoate with Traditional Solvents
| Property | Ethyl 3-ethoxypropanoate | NMP | DMF | DMAc |
|---|---|---|---|---|
| Boiling Point (°C) | 166 - 170 atamanchemicals.comsigmaaldrich.com | 202 | 153 | 165 |
| Flash Point (°C) | 58 - 59 atamanchemicals.comprechems.com | 91 | 58 | 66 |
| Regulatory Status | Generally lower concern, Non-HAP, Non-SARA eastman.com | Increasing regulatory pressure atamanchemicals.com | Reproductive toxicity concerns | Reproductive toxicity concerns |
| Odor | Moderate, ester-like atamanchemicals.comnih.gov | Amine-like | Faint, amine-like | Faint, amine-like |
Formulation Innovations in High-Performance Printing Inks and Adhesives
Ethyl 3-ethoxypropanoate is a key component in the formulation of high-performance printing inks and adhesives due to its excellent solvency for a wide range of polymers and resins, including acrylics, epoxies, polyurethanes, and polyesters. eastman.comsilverfernchemical.com
In High-Performance Printing Inks: Its slow evaporation rate is a critical attribute, allowing for improved flow and leveling, which results in a high-gloss finish and high distinctness of image. atamanchemicals.comsmartchemi.com This property also helps prevent solvent popping in baking applications. lihaochemicals.com In the printing industry, particularly for flexographic and gravure inks, it enhances print quality and is compatible with various substrates. silverfernchemical.com Ethyl 3-ethoxypropanoate is used in solvent-based inks to ensure superior transfer and leveling. silverfernchemical.com It is also noted for its use as a vehicle in microcircuit printing and as a pigment grinding base. ihpmc.com Its high electrical resistance is beneficial for electrostatic spraying processes, helping to optimize the transfer efficiency of the ink. smartchemi.com
In High-Performance Adhesives: The compound's excellent solvency and slow evaporation rate contribute to better film formation and green strength in adhesives. prechems.comihpmc.com It is used in solvent-based adhesives where its thermoplasticity is an advantage. ihpmc.com The ability of Ethyl 3-ethoxypropanoate to yield low viscosity polymer solutions compared to other solvents with similar evaporation rates allows for higher solids content in formulations, which can be beneficial for performance and environmental compliance. atamanchemicals.comeastman.com
Research into Novel Applications and Emerging Technologies
Ongoing research into Ethyl 3-ethoxypropanoate is focused on leveraging its favorable properties for sustainable processes and niche, high-performance applications.
Exploration in Sustainable Chemistry Processes
Ethyl 3-ethoxypropanoate is considered a "green" solvent alternative due to several key characteristics. silverfernchemical.comechemi.com It is readily biodegradable and is not classified as a Hazardous Air Pollutant (HAP). eastman.com Its lower volatility compared to many other solvents reduces worker and environmental exposure. atamanchemicals.com
Research and industrial applications are increasingly focused on replacing more hazardous solvents. royal-chem.com For instance, it is positioned as a sustainable substitute for solvents like NMP. royal-chem.com Synthesis methods for Ethyl 3-ethoxypropanoate are also being optimized for sustainability. One patented method involves the addition reaction of absolute ethanol (B145695) and ethyl acrylate (B77674) using a recyclable and regenerable anion exchange resin as a catalyst, which simplifies the separation process and allows for continuous production. google.com
Development of High-Performance Solvent Systems for Niche Applications
The unique combination of properties offered by Ethyl 3-ethoxypropanoate makes it suitable for specialized, high-performance solvent systems.
Electronics and Microelectronics: In the electronics industry, its high purity, low surface tension, and residue-free evaporation are highly valued. silverfernchemical.comroyal-chem.com It is used as a solvent in photoresist formulations and as a cleaning agent for liquid crystal display (LCD) components and printed circuit boards (PCBs), where it effectively cleans without damaging sensitive parts. royal-chem.com
Automotive Coatings: In automotive OEM and refinish coatings, it provides superior flow, leveling, and color fixation. silverfernchemical.comroyal-chem.com It is particularly effective in preventing the coarsening, blackening, and yellowing of silver powder pigments in metallic finishes. royal-chem.com
Resin and Polymer Processing: It acts as a co-solvent in the manufacturing of polyesters, polyurethanes, and epoxies, ensuring homogeneous mixing. silverfernchemical.com
Table 2: Key Physicochemical Properties of Ethyl 3-ethoxypropanoate for Niche Applications
| Property | Value | Significance in Application |
|---|---|---|
| Molecular Weight | 146.18 g/mol sigmaaldrich.com | Influences evaporation rate and solvency. |
| Boiling Point | 166 °C (at 1013 hPa) sigmaaldrich.com | Allows for use in high-temperature baking applications. lihaochemicals.com |
| Flash Point | 58 °C sigmaaldrich.com | Important for handling and safety classifications. |
| Density | 0.95 g/mL (at 25 °C) sigmaaldrich.com | Relevant for formulation calculations. |
| Surface Tension | 28.1 mN/m prechems.com | Low surface tension promotes excellent substrate wetting and leveling. atamanchemicals.compenpet.com |
| Evaporation Rate (n-butyl acetate (B1210297) = 1.0) | 0.1 prechems.com | Slow rate prevents defects and improves flow. eastman.com |
| Electrical Resistance | 20 MΩ prechems.com | High resistance is advantageous for electrostatic spray applications. atamanchemicals.comsmartchemi.com |
| Water Solubility | 52 - 54.1 g/L (at 20 °C) atamanchemicals.comsigmaaldrich.com | Moderate solubility, useful in specific formulations. |
Q & A
Q. Q1. What are the recommended methodologies for synthesizing ethenyl 3-ethoxypropanoate with high purity and yield?
Answer: The synthesis of this compound typically involves esterification or transesterification reactions. Key steps include:
- Reagent selection : Use anhydrous conditions to minimize hydrolysis. For example, catalytic sulfuric acid or p-toluenesulfonic acid can enhance ester formation .
- Purification : Distillation under reduced pressure (e.g., rotary evaporation) is critical to isolate the product from unreacted starting materials. Purity can be verified via gas chromatography (GC) or NMR spectroscopy .
- Yield optimization : Monitor reaction kinetics using temperature-controlled setups (e.g., reflux at 80–100°C) and stoichiometric excess of the ethoxypropanoate precursor .
Q. Q2. How should researchers characterize the physicochemical properties of this compound for reproducibility?
Answer: Standard characterization protocols include:
Q. Q3. What safety protocols are essential for handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile handling .
- Storage : Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent polymerization or hydrolysis .
- Emergency measures : In case of skin contact, rinse immediately with water for 15 minutes. For inhalation, move to fresh air and monitor for respiratory irritation .
Advanced Research Questions
Q. Q4. How can density-functional theory (DFT) calculations guide the design of this compound derivatives with enhanced reactivity?
Answer:
- Computational workflow :
- Optimize molecular geometry using hybrid functionals (e.g., B3LYP) with a 6-31G(d) basis set to model electronic structure .
- Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
- Simulate reaction pathways (e.g., ester hydrolysis) using transition state theory to identify kinetic barriers .
- Validation : Compare computational results with experimental kinetics (e.g., Arrhenius plots) to refine models .
Q. Q5. What experimental strategies can resolve contradictions in reported metabolic pathways involving this compound?
Answer:
- Hypothesis testing : Design in vitro assays with liver microsomes or recombinant enzymes (e.g., CYP450 isoforms) to identify primary metabolic routes .
- Isotopic labeling : Use ¹³C-labeled this compound to track metabolite formation via LC-MS/MS .
- Data reconciliation : Apply statistical tools (e.g., principal component analysis) to distinguish artifacts (e.g., matrix effects) from true metabolic signals .
Q. Q6. How can researchers ensure ethical compliance when studying this compound in biological systems?
Answer:
- Ethical review : Submit a detailed protocol to institutional review boards (IRBs), including:
- Purpose : Clearly state how the research advances knowledge (e.g., "Elucidating metabolic interactions of novel esters") .
- Participant/data selection : Define exclusion criteria (e.g., pre-existing liver conditions) if human samples are used .
- Data management : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra and toxicity data in public repositories (e.g., Zenodo) .
Q. Q7. What methodologies are effective for analyzing the environmental persistence of this compound degradation products?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
